![molecular formula C31H31O3P B2593521 (R)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2351219-89-9](/img/structure/B2593521.png)
(R)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
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Description
(R)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a useful research compound. Its molecular formula is C31H31O3P and its molecular weight is 482.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Addition and Cycloaddition Reactions: Research on compounds with tert-butyl groups and benzo[d][1,3]oxaphosphole frameworks often explores their reactivity in addition and cycloaddition reactions. For example, di-tert-butyl(di-tert-butylphenylsilyl)iminosilane was studied for its reactions with compounds having acidic protons, leading to various insertion products. This indicates the potential of such structures to participate in complex synthetic routes, possibly relevant for developing new materials or pharmaceuticals (Niesmann, Klingebiel, & Noltemeyer, 1996).
Structural Analysis and Derivatives
- Phosphorus Anomeric Position Analogues: Research into the analogues of branched-chain tetrafuranosides with phosphorus in the anomeric position provides insights into the structural diversity and potential reactivity of phosphorous-containing compounds. Such studies are crucial for understanding the chemical behavior and applications in synthesis and possibly in the development of new phosphorus-based ligands or reagents (Wróblewski, 1986).
Applications in Material Science and Catalysis
- Ligand Development for Metal Complexes: The synthesis of phosphonito,N and phosphito,N ligands based on quinolines and (R)-binaphthol or substituted biphenol, and their application in forming rhodium(I), palladium(II), and platinum(II) complexes, suggests the relevance of such structures in catalysis and material science. This research highlights the potential for developing novel catalysts or functional materials utilizing similar phosphorus-containing compounds (Franciò et al., 2002).
Potential Antineoplastic Properties
- Antineoplastic Properties of Benzoxazole-2ylphosphonates: Studies focusing on the development of highly lipophilic benzoxazole-2ylphosphonates and their antineoplastic properties indicate the potential medical applications of structurally similar compounds. This research suggests that modifications at certain positions of the oxazole ring can lead to significant antitumor activity, hinting at the possible therapeutic applications of (R)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole in cancer treatment (Barghash, Ganoub, & Abdou, 2014).
properties
IUPAC Name |
(3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31O3P/c1-31(2,3)35-20-34-26-18-12-17-23(30(26)35)27-28(32-4)24(21-13-8-6-9-14-21)19-25(29(27)33-5)22-15-10-7-11-16-22/h6-19H,20H2,1-5H3/t35-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPLZIHZHBJCJB-DHUJRADRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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